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Compound of Interest

Compound Name: Erythromycin E

Cat. No.: B194137

Introduction

Erythromycin E is a macrolide antibiotic and a member of the erythromycin family, which
includes several related structures such as Erythromycin A, B, C, and F. While extensive
spectroscopic data is available for the more common Erythromycin A, specific experimental
NMR and IR data for Erythromycin E are not readily found in publicly accessible literature.
This guide provides the available mass spectrometry data for Erythromycin E and presents a
comprehensive overview of the spectroscopic data (NMR, MS, and IR) and biosynthetic
pathway for the closely related and well-characterized Erythromycin A as a primary reference.
The structural similarities and differences are highlighted to provide a contextual understanding
for researchers, scientists, and drug development professionals.

Structural Differences: Erythromycin A vs. Erythromycin
E

The core structure of erythromycins is a 14-membered lactone ring with two attached sugar
moieties, L-cladinose and D-desosamine. The variations among the different erythromycin
analogues primarily occur at specific positions on the aglycone ring. The key structural
difference between Erythromycin A and Erythromycin E lies at the C-12 position of the
macrolide ring. Erythromycin A possesses a hydroxyl group at this position, whereas
Erythromycin E features a ketone group. This seemingly minor change can influence the
molecule's biological activity and spectroscopic characteristics.
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Data Presentation: Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data. Due to the

limited availability of data for Erythromycin E, the mass spectrometry data is presented for

Erythromycin E, while the detailed NMR and IR data are provided for Erythromycin A as a

reference.

Table 1: Mass Spectrometry (MS) Data

Compound lonization Mode Observed m/z Interpretation
Erythromycin E ESI 748.5 [M+H]*
Erythromycin A ESI 734.3 [M+H]*+

ESI 756.4 [M+Na]*

ESI 1489.3 [2M+Na]*

ESI 778.3 [M+HCOO]-

Table 2: *H NMR Spectroscopic Data for Erythromycin A

Solvent: CDCl3

Chemical Shift (8) ppm Multiplicity Assighment
5.05-2.95 m Oxymethine Protons
4.84 d Anomeric Proton
4.39 d Anomeric Proton
3.26 S Methoxy Singlet
2.38 S N-(CHs)z Singlet
1.88-1.41 m Methylene Multiplets
1.43-1.11 S Methyl Singlets (3)
1.25-1.12 d Methyl Doublets (6)
0.84 t Methyl Triplet

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b194137?utm_src=pdf-body
https://www.benchchem.com/product/b194137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 3: *C NMR Spectroscopic Data for Erythromycin A
Solvent: CDCls
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Chemical Shift (8) ppm Carbon Type Assighment
221.5 C C-9 (Ketone)
176.0 C C-1 (Lactone Carbonyl)
103.1 CH C-1' (Anomeric)
96.3 CH C-1" (Anomeric)
84.1 C C-5

80.4 CH C-3

79.0 C C-6

78.1 CH C-13

74.8 C C-12

72.8 CH C-11

70.8 CH C-3

69.1 CH C-5'

65.6 CH c-2'

49.5 OCHs 3"-OCHs

45.1 CH C-2

44.7 CH C-8

40.4 N(CHs)2 3'-N(CHs)2

39.0 CH Cc-4

35.2 CH C-10

29.0 CH2 C-4'

28.7 CH C-5"

21.6 CHs C-6"

21.5 CHs 4-CHs, 6-CHs, 12-CHs
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18.7 CHs 2-CHs, 8-CHs
18.2 CHs 10-CHs

16.2 CHs 14-CHs

121 CHs 3"-CHs

9.1 CH: C-14

Table 4: Infrared (IR) Spectroscopy Data for
Erythromycin A

Wavenumber (cm~—?) Intensity Assignment
O-H Stretching (Hydroxyl
3475 Broad 9 (Hy Y
groups)
2944 Strong C-H Stretching (Alkyl groups)
C=0 Stretching (Lactone
1729 Strong
carbonyl)
1700-1743 Strong C=0 Stretching (Ketone)
1369 Medium C-H Bending (CHz, CH3)
1167 Strong C-O-C Stretching (Ether group)
1040 Strong C-O-C Stretching (Ether group)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These
protocols are primarily for Erythromycin A but can be adapted for the analysis of Erythromycin
E and other analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 90 mM sample of Erythromycin A is prepared by dissolving the
compound in deuterated chloroform (CDClIs).
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 Instrumentation: A high-resolution NMR spectrometer, such as a Spinsolve 80 MHz ULTRA
system, is used for analysis.

e 1H NMR Acquisition: The *H NMR spectrum is acquired in a single scan, which typically takes
about 10 seconds.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired using Nuclear Overhauser Effect
(NOE) polarization transfer from tH to $3C with *H decoupling. The acquisition time can be
several hours (e.g., 13 hours and 39 minutes for a 90 mM sample).

» 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): Identifies coupled *H nuclei. Acquisition time is typically
around 18 minutes.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates *H with one-bond coupled
13C nuclei. A multiplicity-edited (HSQC-ME) version can differentiate between CH/CHs and
CHz groups. Acquisition time can be around 137 minutes.

o HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range *H-13C correlations
through two or three bonds. Acquisition time can be around 274 minutes.

Mass Spectrometry (MS)

 Instrumentation: An Agilent separation module equipped with a binary pump, degasser, auto-
sampler, and UV detector, linked to an Applied Bioscience mass spectrometer (API-2000),
can be used.

e Chromatography: An Ashaipak ODP-50 HPLC column (250 mm x 4.6 mm i.d., 5 um particle
size) is used. The column is maintained at 50 °C. The mobile phase consists of 0.023 M
ammonium formate (pH 10.3): water:acetonitrile (35:25:40 v/v/v) with a flow rate of 0.8
mL/min.

« lonization: Electrospray ionization (ESI) is used in positive ion mode.
e Mass Spectrometer Parameters:

o Curtain gas: 10 mL/min
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o lon spray voltage: 3500 V

o Temperature: 450 °C

o lon spray gas 1: 20 mL/min
o lon spray gas 2: 30 mL/min
o Declustering potential: 60 V

o Entrance potential: 10 V

o Sample Preparation: Approximately 70 mg of the test sample is weighed and transferred into
a 25 mL volumetric flask. 10 mL of acetonitrile is added, and the mixture is sonicated to
dissolve, then made up to volume with the mobile phase.[1]

Infrared (IR) Spectroscopy

e Instrumentation: A Perkin-Elmer 1600 Series FT-IR spectrometer or equivalent.

o Sample Preparation: The KBr pressed pellet technique is used. A set of standards is
prepared by mixing known amounts of Erythromycin (ranging from 0.005 to 1.0 mg) with KBr
to formulate 100 mg pellets.

o Data Acquisition: FTIR spectra are recorded in the mid-infrared region (4000-400 cm~1).[2]
[3] The carbonyl band between 1743 and 1697 cm~1 is often selected for quantitative
analysis.[2][3]

Mandatory Visualization

The following diagram illustrates the late-stage biosynthetic pathway of erythromycins,
highlighting the enzymatic steps that lead to the formation of Erythromycin A, C, and E.
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Caption: Biosynthetic pathway of late-stage erythromycins.

Disclaimer: The spectroscopic data for tH NMR, 3C NMR, and IR presented in this document
are for Erythromycin A and are provided as a reference due to the lack of available data for
Erythromycin E. The mass spectrometry data for Erythromycin E is based on available
literature. Researchers should verify any critical data through their own experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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